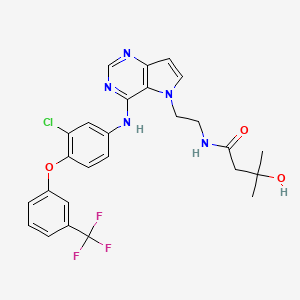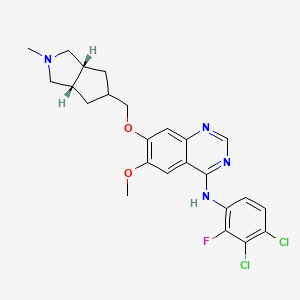
Iguratimod
Vue d'ensemble
Description
Iguratimod is an anti-inflammatory small molecule drug primarily used for the treatment of rheumatoid arthritis, in conjunction with methotrexate, in Japan and China . It has shown remarkable effectiveness and good safety for the treatment of active rheumatoid arthritis . Its efficacy against other autoimmune ailments is also under intense investigation .
Synthesis Analysis
The synthesis of this compound involves several steps. The target compound is synthesized from 4-chloro-3-nitroanisole as a starting material via seven steps including nucleophilic substitution, reduction, methanesulfonylization, classical Gattermann-Koch reaction, acylation, hydrolysis, and cyclization . Another synthesis method involves the use of N-heterocyclic carbene (NHC)-catalyzed aldehyde-nitrile cross coupling reaction .
Molecular Structure Analysis
This compound is a methane sulfonanilide . Its molecular formula is C17H14N2O6S . The 3D chemical structure of this compound can be found in various scientific databases .
Chemical Reactions Analysis
This compound acts directly on B cells by inhibiting the production of inflammatory cytokines (tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17), thereby suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 374.4 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .
Applications De Recherche Scientifique
Traitement des maladies auto-immunes et des maladies rhumatismales
L'iguratimod s'est avéré efficace dans le traitement de diverses maladies auto-immunes et rhumatismales . Il possède des activités pharmacologiques telles que la régulation des troubles auto-immuns, des cytokines inflammatoires, la régulation de l'activation, de la différenciation et de la prolifération des cellules immunitaires, l'amélioration du métabolisme osseux et l'inhibition de la fibrose . Des études cliniques ont révélé que l'this compound est efficace dans le traitement de la PR, du LES, de la RD-IGG4, du syndrome de Sjögren, de la spondylarthrite ankylosante, de la maladie pulmonaire interstitielle et d'autres maladies auto-immunes et rhumatismales .
Interférence avec la translocation NF-κB induite par le TNF-α
L'this compound s'est avéré interférer avec la translocation NF-κB induite par le TNF-α du cytoplasme vers le noyau . Cette interférence peut inhiber la production d'IL-6, d'IL-8 et de la protéine 1 chimioattractante des monocytes induite par le TNF-α .
Traitement de la spondylarthrite ankylosante
L'this compound s'est avéré efficace dans le traitement de la spondylarthrite ankylosante (SA) . Une revue systématique et une méta-analyse d'essais contrôlés randomisés ont montré que l'this compound peut réduire le score BASDAI, le score BASFI et le VAS . L'ajout de l'this compound au traitement conventionnel n'augmenterait pas les événements indésirables .
Inhibition de l'invasion des synoviocytes de type fibroblastes stimulée par les cytokines inflammatoires
Les productions de MMP-1 et -3 par les fibroblastes synoviaux rhumatoïdes peuvent être inhibées par un traitement à l'this compound, inhibant ainsi l'invasion des synoviocytes de type fibroblastes stimulée par les cytokines inflammatoires .
Régulation de l'activation, de la différenciation et de la prolifération des cellules immunitaires
L'this compound possède des activités pharmacologiques telles que la régulation de l'activation, de la différenciation et de la prolifération des cellules immunitaires .
Amélioration du métabolisme osseux
L'this compound s'est avéré posséder des activités pharmacologiques telles que l'amélioration du métabolisme osseux .
Inhibition de la fibrose
L'this compound s'est avéré posséder des activités pharmacologiques telles que l'inhibition de la fibrose .
Traitement d'autres maladies auto-immunes
La quantité de recherche fondamentale et clinique sur d'autres maladies auto-immunes est également en augmentation . Par conséquent, l'this compound pourrait avoir des applications potentielles dans le traitement d'autres maladies auto-immunes .
Mécanisme D'action
Target of Action
Iguratimod primarily targets B cells . It inhibits the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin . It also interacts with Pyruvate Dehydrogenase Kinase 1 (PDK1) during Tfh cell differentiation .
Mode of Action
This compound acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also suppresses Tfh cell differentiation in primary Sjögren’s syndrome patients through inhibiting Akt/mTOR/STAT3 signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8 and monocyte chemoattractant protein 1 production .
Pharmacokinetics
The low solubility of the drug leads to incomplete absorption and bioavailability, which affects the clinical efficacy and increases the gastrointestinal side effects of the drug .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of various inflammatory factors, the suppression of B cells from producing immunoglobulins and autoantibodies, the downregulation of T-cell-mediated cellular immunity, the acceleration of bone formation, and some activity against anti-pulmonary fibrosis .
Action Environment
Environmental conditions and demographic locations have been identified as main factors in the increasing trend of rheumatic diseases . .
Orientations Futures
Iguratimod’s unique mode of action compared with that of other DMARDs and its good patient response makes it a suitable antirheumatic and bone-protecting drug . Its efficacy against other autoimmune ailments is also under intense investigation . It is potentially beneficial for public health in developing countries .
Analyse Biochimique
Biochemical Properties
It acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Cellular Effects
Iguratimod has been shown to have significant effects on various types of cells and cellular processes. It inhibits the production of several inflammatory cytokines, including IL-1, IL-6, IL-8, and tumor necrosis factor (TNF), thereby reducing the production of immunoglobulins . It also has effects on bone metabolism by inhibiting osteoclast activation and inducing osteoblast differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to prevent NF-κB activation, which subsequently leads to the selective inhibition of COX-2 and several inflammatory cytokines . It acts directly on B cells, inhibiting the production of inflammatory cytokines and suppressing the production of immunoglobulin .
Dosage Effects in Animal Models
In animal models, the combination of this compound with methotrexate has been shown to significantly suppress swelling compared to each drug alone . The bone destruction in the combined group was lower than that in each drug alone group .
Metabolic Pathways
This compound has been found to interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus . It can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production
Subcellular Localization
It is known that this compound can interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus , suggesting that it may have some interaction with these subcellular structures.
Propriétés
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMATWQYLIFGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048971 | |
| Record name | Iguratimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123663-49-0 | |
| Record name | Iguratimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123663-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iguratimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iguratimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iguratimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iguratimod | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IGURATIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


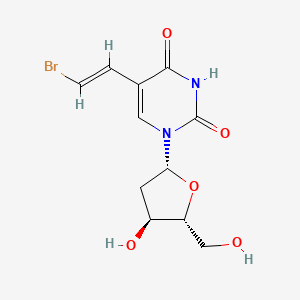
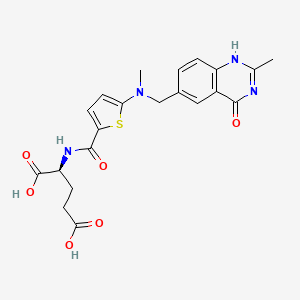
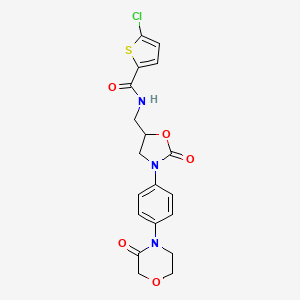



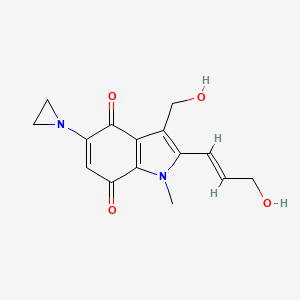
![1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1684514.png)

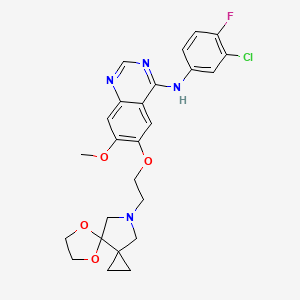
![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)
